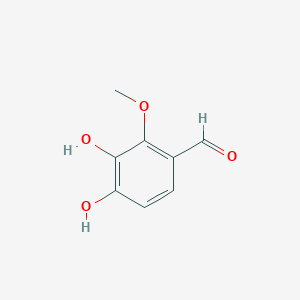![molecular formula C19H24N4S2 B14000479 1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea CAS No. 52420-80-1](/img/structure/B14000479.png)
1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea is a complex organic compound with the molecular formula C19H24N4S2. It is a thiourea derivative, characterized by the presence of a thiourea group (NH-C=S-NH) attached to a phenyl group and a pentyl chain with a phenylcarbamothioylamino substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea typically involves the reaction of phenyl isothiocyanate with an appropriate amine. One common method is the condensation of phenyl isothiocyanate with 5-aminopentylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative .
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired product. Techniques such as recrystallization, column chromatography, and distillation are commonly employed to obtain high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the thiourea group can lead to the formation of amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antiviral, and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes with potential catalytic or biological activities.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or metal cofactors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-thiourea: A simpler thiourea derivative with similar chemical properties.
N-Phenylthiourea: Another related compound with a phenyl group attached to the thiourea moiety.
1-(Acyl/aroyl)-3-(substituted)thioureas: A class of compounds with diverse biological activities and coordination chemistry applications.
Uniqueness
1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea is unique due to its specific structural features, including the pentyl chain and phenylcarbamothioylamino substituent.
Eigenschaften
CAS-Nummer |
52420-80-1 |
|---|---|
Molekularformel |
C19H24N4S2 |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
1-phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea |
InChI |
InChI=1S/C19H24N4S2/c24-18(22-16-10-4-1-5-11-16)20-14-8-3-9-15-21-19(25)23-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H2,20,22,24)(H2,21,23,25) |
InChI-Schlüssel |
NWDCVSVUPSSRAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NCCCCCNC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


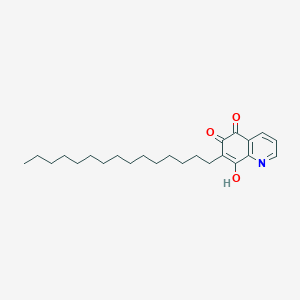

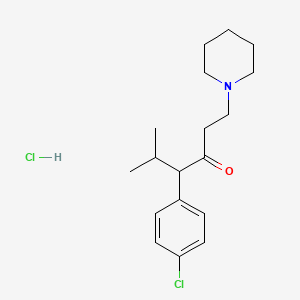
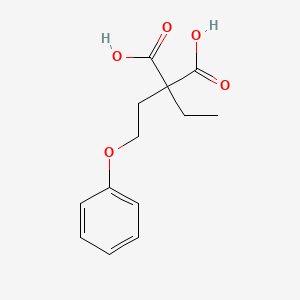
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
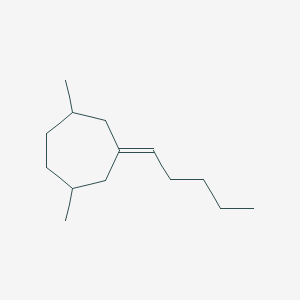
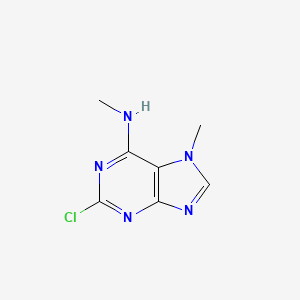



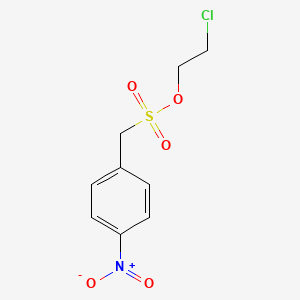

![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
